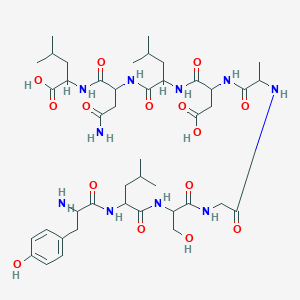
Cancer/testis antigen 1 (127-136)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer/testis antigen 1; NY-ESO-1
Applications De Recherche Scientifique
Immunotherapy Development
Cancer/testis (CT) antigens, including Cancer/testis antigen 1 (127-136), are a group of tumor antigens with expression mainly restricted to male germ cells in the testis and not in adult somatic tissues. In malignancies, the gene regulation of these antigens is disrupted, leading to their expression in various tumor types. This unique expression pattern and the immunogenicity of CT antigens in cancer patients have propelled the development of antigen-specific cancer vaccines. Clinical trials are ongoing for CT antigens like MAGE-A and NY-ESO-1, demonstrating the potential of CT antigens in cancer immunotherapy (Scanlan et al., 2002).
Biomarkers for Cancer Detection
CT antigens also show promise as biomarkers for early cancer detection. Their restricted expression in normal tissues, coupled with their presence in various cancers, makes them potential candidates for diagnostic purposes. As biomarkers, CT antigens could aid in identifying cancers at an earlier stage, improving treatment outcomes (Ghafouri-Fard & Modarressi, 2009).
Understanding Tumor Progression
Research on CT antigens contributes to our understanding of tumor progression. The expression of these antigens correlates with advanced stages of cancers, suggesting a role in tumor development and progression. This correlation provides insights into the mechanisms of cancer development and could guide the development of targeted therapies (Caballero & Chen, 2009).
Role in Oncogenesis
CT antigens are being evaluated for their role in oncogenesis. The expression of germline gene-expression programs in tumors, characteristic of CT antigens, might contribute to typical features of neoplastic cells, such as immortality, invasiveness, immune evasion, and metastatic capacity. This exploration opens avenues for new therapeutic strategies targeting these mechanisms (Simpson et al., 2005).
Therapeutic Targets for Urological Malignancies
CT antigens, including Cancer/testis antigen 1 (127-136), are emerging as therapeutic targets for urological malignancies. Their unique expression in tumors and testis, and the ability to induce immune responses, make them potential targets for immunotherapy in treating urological cancers (Kulkarni et al., 2012).
Potential in Diagnostic and Therapeutic Methods
The high expression of CT antigens in various cancers and their immunogenicity in patients indicate their potential in the development of diagnostic and therapeutic methods. This includes their use in early diagnostics and as targets for immunotherapy, enhancing treatment options for cancer patients (Garg et al., 2007).
Propriétés
Séquence |
TVSGNILTIR |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Cancer/testis antigen 1 (127-136); NY-ESO-1 (127-136) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



